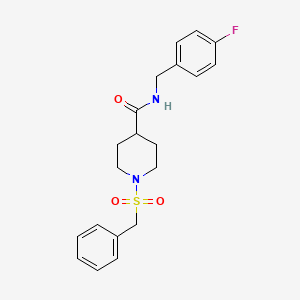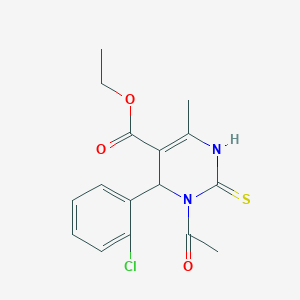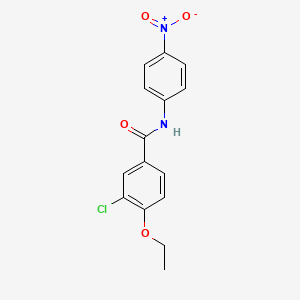![molecular formula C11H9N3O3S B4938895 (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4938895.png)
(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of an imino group, a nitrophenyl group, and a thiazolidinone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
-
Condensation Reaction
Reactants: 3-nitrobenzaldehyde and thiosemicarbazide
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: 2-4 hours
-
Cyclization Reaction
Reactants: Intermediate product from the condensation reaction
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Temperature: Reflux conditions (70-80°C)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Mild to moderate temperatures (25-50°C)
Products: Oxidized derivatives with potential biological activities
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to 40°C
Products: Reduced derivatives with altered chemical properties
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature to 60°C
Products: Halogenated derivatives with enhanced reactivity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium, potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Bromine in chloroform, chlorine in carbon tetrachloride
Major Products
Oxidized Derivatives: Compounds with additional oxygen functionalities
Reduced Derivatives: Compounds with reduced nitro groups
Halogenated Derivatives: Compounds with halogen atoms replacing hydrogen atoms
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Anticancer Agents: Demonstrates cytotoxic activity against various cancer cell lines.
Anti-inflammatory Agents: Reduces inflammation by inhibiting pro-inflammatory mediators.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Employed as a pesticide or herbicide to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound binds to enzymes or receptors, altering their activity and resulting in therapeutic effects.
Molecular Targets and Pathways
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival, leading to anticancer effects.
Receptor Modulation: Binds to receptors on cell surfaces, modulating signal transduction pathways and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, such as 2,4-thiazolidinedione.
Nitrophenyl Derivatives: Compounds with a nitrophenyl group, such as 3-nitrobenzaldehyde.
Uniqueness
Structural Features: The combination of an imino group, nitrophenyl group, and thiazolidinone ring in (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one imparts unique chemical and biological properties.
Biological Activity: Exhibits a broader spectrum of biological activities compared to other thiazolidinones and nitrophenyl derivatives.
Properties
IUPAC Name |
(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-10(15)9(18-11(13)12)6-7-3-2-4-8(5-7)14(16)17/h2-6,12H,1H3/b9-6+,12-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURVZRVEOJMSB-XBVDDGHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)
![(E)-2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B4938841.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B4938879.png)

![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4938899.png)
![1-cyclohexyl-2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4938906.png)
